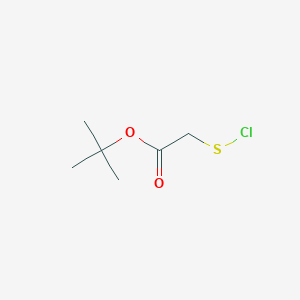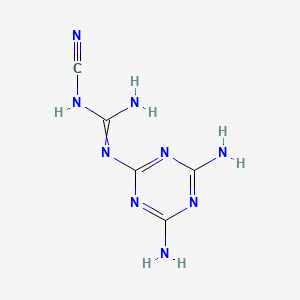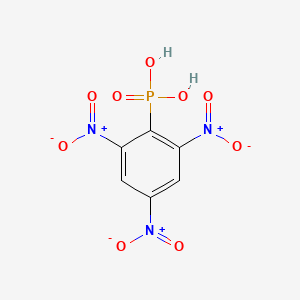![molecular formula C10H20OSSi B12565729 Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- CAS No. 173343-40-3](/img/structure/B12565729.png)
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- is a member of the silacyclobutane family, which are organosilicon compounds characterized by a four-membered ring containing silicon. These compounds have garnered significant interest in synthetic chemistry due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silacyclobutanes typically involves the formation of a silicon-carbon bond. One common method is the reaction of dichlorosilanes with alkenes in the presence of a catalyst. For example, the reaction of dichlorosilane with an alkene under platinum-catalyzed conditions can yield silacyclobutanes .
Industrial Production Methods
Industrial production of silacyclobutanes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom in silacyclobutanes can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert silacyclobutanes to silanes.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silacyclobutane derivatives .
Aplicaciones Científicas De Investigación
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- involves the activation of the silicon-carbon bond. This activation can lead to ring-opening or ring-expansion reactions, which are key steps in the formation of various organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-1-silacyclobutane: Similar in structure but lacks the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group.
1,1-Diphenyl-1-silacyclobutane: Contains phenyl groups instead of the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group.
Uniqueness
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- is unique due to the presence of the 1-[(1,1-dimethylethyl)thio]ethenyl]oxy group, which imparts distinct reactivity and properties compared to other silacyclobutanes .
Propiedades
Número CAS |
173343-40-3 |
|---|---|
Fórmula molecular |
C10H20OSSi |
Peso molecular |
216.42 g/mol |
Nombre IUPAC |
1-(1-tert-butylsulfanylethenoxy)-1-methylsiletane |
InChI |
InChI=1S/C10H20OSSi/c1-9(12-10(2,3)4)11-13(5)7-6-8-13/h1,6-8H2,2-5H3 |
Clave InChI |
ZGKGCAGMNXVCPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC(=C)O[Si]1(CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


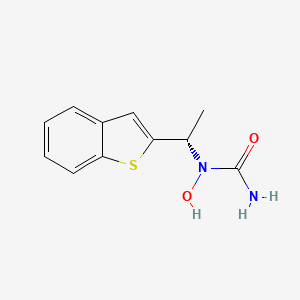
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

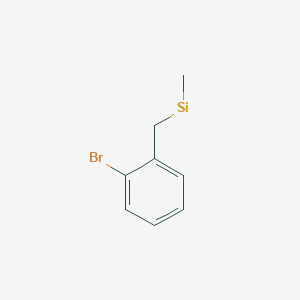
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


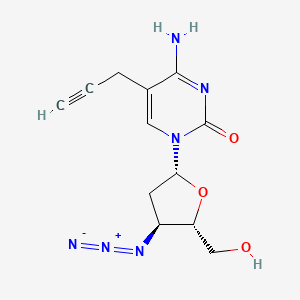
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
